Enhanced Lipophilicity vs. 4-Carboxyphenylboronic Acid: LogP Comparison
The target compound (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid exhibits a calculated LogP value of 2.23 . This represents a significant increase in lipophilicity compared to 4-carboxyphenylboronic acid, which has a calculated LogP of -0.935 [1]. The difference of approximately 3.16 LogP units indicates that the target compound is over three orders of magnitude more lipophilic, influencing its partitioning behavior and solubility in organic media.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.23 |
| Comparator Or Baseline | 4-Carboxyphenylboronic acid; LogP = -0.935 |
| Quantified Difference | Δ LogP ≈ +3.16 (target compound is ~1400× more lipophilic) |
| Conditions | Calculated values (ACD/Labs or similar prediction software) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and facilitate the purification of downstream products by normal-phase chromatography, making the target compound a more suitable building block for generating lipophilic biaryl drug candidates.
- [1] MolBase. 4-Carboxyphenylboronic acid – CAS 14047-29-1. Retrieved from https://qiye.molbase.cn/ View Source
